B-TPMF contains a [, , ]triazolo[1,5-a]pyrimidine core structure. This core is substituted with a 7-[1-(4-tert-butylphenoxy)ethyl] moiety. The presence of the tert-butyl group and the phenoxy group, along with their specific positions on the molecule, likely contributes to the compound's interactions with the KCa2.1 channel. []
B-TPMF acts as an inhibitor of the human KCa2.1 channel. This channel, a small conductance calcium-activated potassium channel, plays a role in regulating neuronal excitability. While B-TPMF shares structural similarities with activators of KCa2.1 like CM-TPMF, its specific structural features result in channel inhibition. The research suggests that both activators and inhibitors like B-TPMF interact with a common pharmacological site on the KCa2.1 channel, with their specific effects likely arising from subtle differences in binding modes and subsequent effects on channel gating. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: